4-Ethylphenethyl alcohol
Overview
Description
4-Ethylphenethyl alcohol, also known as 4-ethylphenylethanol, is a compound with the molecular formula C10H14O . It has a molecular weight of 150.21756 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a six-membered aromatic ring) attached to an ethyl group (a two-carbon chain) via an alcohol functional group (an oxygen atom bonded to a hydrogen atom) . Infrared spectroscopy of alcohols typically shows a distinctive O-H stretch in the range of 3300 to 3400 cm^-1, indicating the presence of an alcohol functional group .Chemical Reactions Analysis
Alcohols, including this compound, can undergo a variety of chemical reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that this compound undergoes would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
4-Ethylphenethyl alcohol has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a preservative in food and cosmetics, and as a flavoring agent. It has also been studied for its potential therapeutic applications in the areas of cancer, diabetes, and neurological disorders.
Mechanism of Action
Target of Action
4-Ethylphenethyl alcohol, also known as 2-(4-ethylphenyl)ethanol, is a type of alcohol. The primary targets of alcohols are various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols, including this compound, act on these neurotransmitters in a complex manner. They are both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .
Pharmacokinetics
The elimination of alcohol from the body occurs primarily through metabolism (92-98% of dose) by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, denoted CYP2E1 . Only between 2 and 10% of the dose of alcohol is excreted unchanged in urine, breath, and in sweat/perspiration .
Advantages and Limitations for Lab Experiments
The use of 4-Ethylphenethyl alcohol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also relatively non-toxic, and it has a low boiling point, which makes it easy to handle and store. However, there are some limitations to its use. It is not very soluble in organic solvents, and it is not very stable in acidic or alkaline solutions.
Future Directions
The potential applications of 4-Ethylphenethyl alcohol are vast, and there are numerous possibilities for future research. One possible direction is to investigate the potential therapeutic applications of this compound in the areas of cancer, diabetes, and neurological disorders. Another possible direction is to explore the potential of this compound as a preservative in food and cosmetics. Finally, further research into the biochemical and physiological effects of this compound could provide insights into its mechanism of action.
Safety and Hazards
The safety data sheet for phenethyl alcohol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash hands and any exposed skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product . Similar precautions would likely apply to 4-Ethylphenethyl alcohol.
properties
IUPAC Name |
2-(4-ethylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUYBEOUXPOHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202622 | |
Record name | 1-(3-Ethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22545-13-7, 54264-96-9 | |
Record name | 4-Ethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22545-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Ethylphenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054264969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Ethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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